Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-2,16,23,24-tetrahydroxy-, O-D-apio-beta-D-furanosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-O-2-O-acetyl-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl ester, (2beta,3beta,16alpha)-
Overview
Description
Platycodin A is a triterpenoid saponin derived from the roots of Platycodon grandiflorus, commonly known as balloon flower. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and immune-modulatory effects. Platycodin A has been extensively studied for its potential therapeutic applications in traditional and modern medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platycodin A involves several steps, starting from the extraction of Platycodon grandiflorus roots. The roots are typically dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Platycodin A .
Industrial Production Methods: Industrial production of Platycodin A follows similar extraction and purification processes but on a larger scale. The use of biotechnological methods, such as fermentation with specific strains of microorganisms, has also been explored to enhance the yield of Platycodin A. These methods are environmentally friendly and can convert low-activity saponins into highly active forms .
Chemical Reactions Analysis
Types of Reactions: Platycodin A undergoes various chemical reactions, including:
Oxidation: Platycodin A can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in Platycodin A, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like glucose or galactose under acidic or enzymatic conditions.
Major Products: The major products formed from these reactions include various glycosides and aglycones, each with distinct biological activities .
Scientific Research Applications
Platycodin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its anti-tumor properties, particularly in inducing apoptosis in cancer cells. It is also studied for its potential in treating respiratory diseases and metabolic disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
Platycodin A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Anti-tumor: Induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits angiogenesis and metastasis by targeting VEGF and MMPs.
Immune-modulatory: Enhances the activity of immune cells such as macrophages and natural killer cells, promoting a robust immune response
Comparison with Similar Compounds
Platycodin D: Another triterpenoid saponin from Platycodon grandiflorus with similar anti-inflammatory and anti-tumor properties.
Platycoside E: Known for its immune-modulatory effects and potential in treating respiratory diseases.
Platycodin D3: Exhibits strong anti-cancer activity and is often compared with Platycodin A for its therapeutic potential
Uniqueness of Platycodin A: Platycodin A is unique due to its broad spectrum of biological activities and its ability to modulate multiple signaling pathways. Its diverse pharmacological properties make it a promising candidate for developing new therapeutic agents .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H94O29/c1-24-41(84-47-40(74)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)39(73)44(82-25(2)64)50(81-24)86-43-35(69)29(66)18-79-49(43)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHZRRBWLMSLDX-WNHLAMKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H94O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317850 | |
Record name | Platycodin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66779-34-8 | |
Record name | Platycodin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66779-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platycodin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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